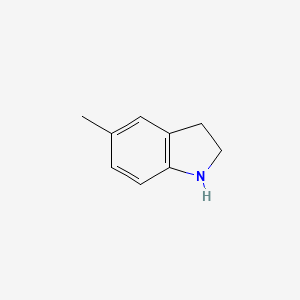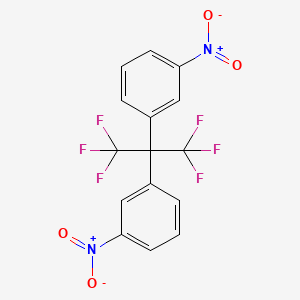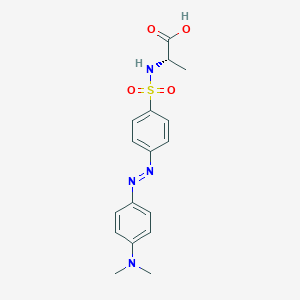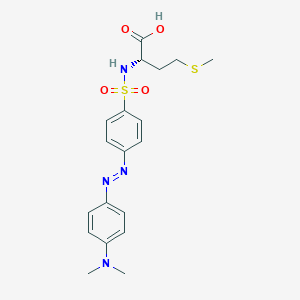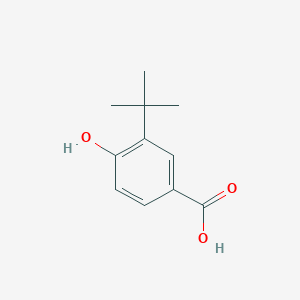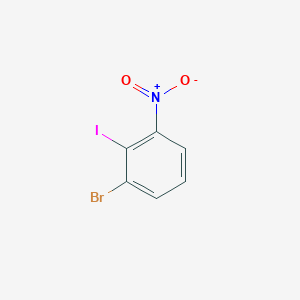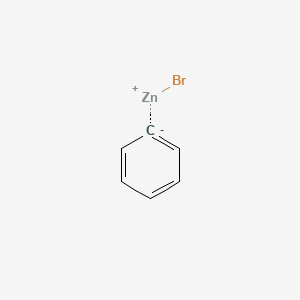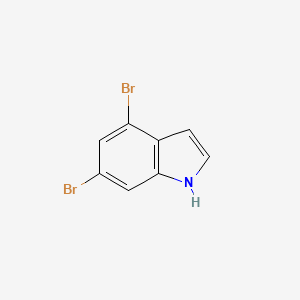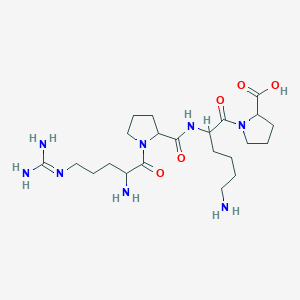
1-Ciano-ciclohexilcarboxilato de etilo
Descripción general
Descripción
Ethyl 1-cyanocyclopentanecarboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1-cyanocyclopentanecarboxylate is1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a nitrile (CN) group and an ethyl ester (COOC2H5) group attached. Physical And Chemical Properties Analysis
Ethyl 1-cyanocyclopentanecarboxylate is a liquid at room temperature . It has a molecular weight of 167.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Síntesis orgánica
El 1-Ciano-ciclohexilcarboxilato de etilo se puede utilizar como material de partida en la síntesis orgánica . Su estructura, que incluye un anillo de ciclohexano, un grupo nitrilo y un grupo éster, lo convierte en un compuesto versátil para diversas reacciones.
Síntesis de derivados de cumarina
Una encuesta bibliográfica detallada reveló que el empleo de cianoacetato de etilo como material de partida para la preparación de cumarinas a través de la condensación de Knoevenagel podría producir éster de cumarina-3-carboxilato . Aunque no se menciona directamente, es posible que el this compound pueda usarse de manera similar debido a su similitud estructural con el cianoacetato de etilo.
Investigación farmacéutica
Dada la similitud estructural con el cianoacetato de etilo, que se utiliza en la síntesis de derivados de cumarina , es plausible que el this compound también pueda utilizarse en la síntesis de compuestos farmacéuticos. Los derivados de cumarina han ganado una atención significativa en los campos de la química sintética, orgánica y farmacéutica debido a sus versátiles aplicaciones en áreas que incluyen aditivos alimentarios, cosméticos, dispositivos ópticos, colorantes y fármacos candidatos .
Investigación sobre seguridad y manipulación
La investigación sobre la seguridad y manipulación del this compound podría ser otra aplicación. Comprender las propiedades de este compuesto, incluida su reactividad y posibles peligros, es importante para su uso seguro en el laboratorio .
Safety and Hazards
The safety information for Ethyl 1-cyanocyclopentanecarboxylate indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Mecanismo De Acción
Mode of Action
Ethyl 1-cyanocyclopentanecarboxylate is involved in different cyclization mechanisms . It reacts with other compounds to form new products, such as coumarin-3-carboxylate ester . The interaction of Ethyl 1-cyanocyclopentanecarboxylate with its targets leads to changes in the chemical structure of the involved compounds, resulting in the formation of new products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 1-cyanocyclopentanecarboxylate . These factors could include temperature, pH, and the presence of other compounds, among others.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 167.21 and a molecular formula of C9H13NO2
Cellular Effects
Exposure to similar compounds has been shown to increase levels of reactive oxygen species (ROS), inducing oxidative stress and resulting in cellular dysfunction
Propiedades
IUPAC Name |
ethyl 1-cyanocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIERPHIAKPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576921 | |
| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28247-14-5 | |
| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

